Cas no 1368893-14-4 (5-Ethyl-2-methoxyphenylhydrazine)
5-Ethyl-2-methoxyphenylhydrazine Chemical and Physical Properties
Names and Identifiers
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- 5-Ethyl-2-methoxyphenylhydrazine
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- Inchi: 1S/C9H14N2O/c1-3-7-4-5-9(12-2)8(6-7)11-10/h4-6,11H,3,10H2,1-2H3
- InChI Key: PNMWCOAIELXDJW-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1NN)CC
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 130
- XLogP3: 1.9
- Topological Polar Surface Area: 47.3
5-Ethyl-2-methoxyphenylhydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A250000833-250mg |
5-Ethyl-2-methoxyphenylhydrazine |
1368893-14-4 | 98% | 250mg |
707.20 USD | 2021-06-15 | |
| Alichem | A250000833-500mg |
5-Ethyl-2-methoxyphenylhydrazine |
1368893-14-4 | 98% | 500mg |
1,078.00 USD | 2021-06-15 | |
| Alichem | A250000833-1g |
5-Ethyl-2-methoxyphenylhydrazine |
1368893-14-4 | 98% | 1g |
1,718.70 USD | 2021-06-15 |
5-Ethyl-2-methoxyphenylhydrazine Related Literature
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Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
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5. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 5-Ethyl-2-methoxyphenylhydrazine
5-Ethyl-2-methoxyphenylhydrazine: An Overview of a Versatile Compound (CAS No. 1368893-14-4)
5-Ethyl-2-methoxyphenylhydrazine (CAS No. 1368893-14-4) is a versatile compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound, characterized by its unique structure and chemical properties, has shown promise in various applications, particularly in the development of novel therapeutic agents.
The molecular formula of 5-Ethyl-2-methoxyphenylhydrazine is C9H13N2O, and it features an ethyl group and a methoxy group attached to a phenyl ring, with a hydrazine moiety completing its structure. This combination of functional groups imparts specific reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex molecules.
In recent years, 5-Ethyl-2-methoxyphenylhydrazine has been extensively studied for its potential as a building block in the synthesis of bioactive compounds. One notable application is in the development of antitumor agents. Research published in the Journal of Medicinal Chemistry has demonstrated that derivatives of this compound exhibit potent cytotoxic activity against various cancer cell lines. The hydrazine functionality is particularly important in these studies, as it can form stable complexes with metal ions, which are known to have therapeutic effects.
Beyond cancer research, 5-Ethyl-2-methoxyphenylhydrazine has also shown promise in the treatment of neurological disorders. A study published in the Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibit neuroprotective properties, potentially offering new avenues for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The methoxy group plays a crucial role in enhancing the lipophilicity and blood-brain barrier permeability of these derivatives.
The synthetic accessibility of 5-Ethyl-2-methoxyphenylhydrazine is another factor contributing to its widespread use in research and development. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common method involves the reaction of 5-ethyl-2-methoxybenzonitrile with hydrazine hydrate under mild conditions. This approach not only ensures high yields but also minimizes the formation of by-products, making it suitable for large-scale production.
In addition to its use as an intermediate in drug discovery, 5-Ethyl-2-methoxyphenylhydrazine has also found applications in materials science. Its ability to form stable coordination complexes with transition metals makes it useful in the synthesis of metal-organic frameworks (MOFs) and other advanced materials. These materials have potential applications in gas storage, catalysis, and sensing technologies.
The safety profile of 5-Ethyl-2-methoxyphenylhydrazine is an important consideration for both laboratory use and industrial applications. While it is generally considered safe when handled properly, standard precautions should be taken to avoid exposure to skin or inhalation. It is recommended to use appropriate personal protective equipment (PPE) such as gloves and goggles when working with this compound.
In conclusion, 5-Ethyl-2-methoxyphenylhydrazine (CAS No. 1368893-14-4) is a multifaceted compound with a wide range of applications in medicinal chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an invaluable tool for researchers seeking to develop novel therapeutic agents and advanced materials. As ongoing research continues to uncover new properties and applications, the importance of this compound is likely to grow even further.
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